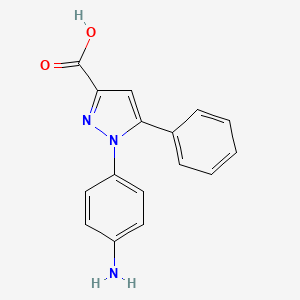
N-(3-ethynylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Implications
A study by Perera et al. (1999) explored the environmental implications of propanil, a chemical related to N-(3-ethynylphenyl)propanamide, focusing on its movement and retention in a paddy-riverine wetland system. This research found that propanil, used as a herbicide, could be detected in paddy soil and water, and in the tissues of edible wetland plants, highlighting the potential environmental and health impacts of such chemicals (Perera et al., 1999).
Material Synthesis and Characterization
Studies by Prabhu et al. (2001, 2000) focused on the synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a compound structurally similar to this compound. These studies revealed its potential as an organic electro-optic and nonlinear optical material, demonstrating the importance of such compounds in material science (Prabhu et al., 2001)(Prabhu et al., 2000).
Medicinal Chemistry
Research by Idris et al. (2011) investigated N-Benzyl-3-[(chlorophenyl)amino]propanamides, similar in structure to this compound, for their anticonvulsant properties. This study highlights the potential medicinal applications of such compounds in treating seizures (Idris et al., 2011).
Photocatalytic Degradation
Sturini et al. (1997) examined the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, a compound related to this compound. Their findings on the degradation of this herbicide in water under UV-A and solar light contribute to understanding the environmental fate of such compounds (Sturini et al., 1997).
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCIXVZCWRZHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)


![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)
![7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2869394.png)

![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)


![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
